molecular formula C12H13N3O2 B11611200 (5Z)-2-imino-5-(4-methoxybenzylidene)-1-methylimidazolidin-4-one

(5Z)-2-imino-5-(4-methoxybenzylidene)-1-methylimidazolidin-4-one

Cat. No.: B11611200
M. Wt: 231.25 g/mol
InChI Key: BHLCDHPKQGCPCT-YFHOEESVSA-N
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Description

(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one is a synthetic organic compound belonging to the imidazolidinone family. This compound is characterized by its imidazolidinone core structure, which is substituted with an imino group and a methoxyphenylmethylidene group. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one typically involves the condensation of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate . This method provides a relatively efficient and high-yielding route to the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imidazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one involves its interaction with tubulin, a protein that plays a key role in cell division. By binding to tubulin, the compound disrupts the polymerization of microtubules, leading to the cessation of cell division and exhibiting cytostatic effects . This mechanism is similar to that of other antimitotic agents like colchicine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-Imino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one is unique due to its specific substitution pattern and the presence of both imino and methoxyphenylmethylidene groups, which contribute to its distinct biological activities and potential as a lead compound for further drug development.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(5Z)-2-amino-5-[(4-methoxyphenyl)methylidene]-1-methylimidazol-4-one

InChI

InChI=1S/C12H13N3O2/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H2,13,14,16)/b10-7-

InChI Key

BHLCDHPKQGCPCT-YFHOEESVSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OC)/C(=O)N=C1N

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OC)C(=O)N=C1N

Origin of Product

United States

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